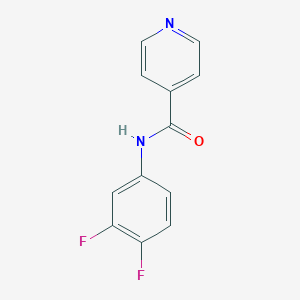

N-(3,4-difluorophenyl)isonicotinamide

Description

N-(3,4-difluorophenyl)isonicotinamide is a synthetic amide derivative combining a 3,4-difluorophenyl group with an isonicotinamide moiety. The 3,4-difluorophenyl substituent introduces electron-withdrawing fluorine atoms, which influence electronic distribution, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C12H8F2N2O |

|---|---|

Molecular Weight |

234.2g/mol |

IUPAC Name |

N-(3,4-difluorophenyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C12H8F2N2O/c13-10-2-1-9(7-11(10)14)16-12(17)8-3-5-15-6-4-8/h1-7H,(H,16,17) |

InChI Key |

RKFJWPATYWDQHB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)F)F |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s amide and fluorinated aryl groups differentiate it from analogs like 3-chloro-N-phenyl-phthalimide (). Key comparisons include:

| Compound | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| N-(3,4-difluorophenyl)isonicotinamide | Pyridine-4-carboxamide | 3,4-difluorophenyl | Amide, pyridine, fluorine |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide | 3-chloro, phenyl | Imide, chloro, aromatic rings |

- Amide vs. Imide Groups : The amide group in this compound enables hydrogen bonding (N–H···O and C=O···H interactions), critical for molecular recognition and crystal packing . In contrast, the imide group in 3-chloro-N-phenyl-phthalimide supports rigidity and thermal stability, making it suitable for polymer synthesis .

- Substituent Effects : Fluorine’s high electronegativity and small atomic radius enhance solubility and metabolic stability compared to chlorine in 3-chloro-N-phenyl-phthalimide. Chlorine’s larger size and polarizability may favor π-π stacking in crystalline phases .

Hydrogen Bonding and Crystal Packing

highlights hydrogen bonding as a determinant of crystal structure. This compound’s amide group likely forms R₂²(8) graph-set motifs (two donor/acceptor pairs with eight-membered rings), common in amides. In contrast, 3-chloro-N-phenyl-phthalimide’s imide group may adopt C(4) chains, driven by bifurcated C=O···Cl interactions .

Table 1: Comparative Physicochemical Properties

| Property | This compound | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Molecular Weight (g/mol) | 264.22 | 257.66 |

| Hydrogen Bond Donors | 1 (amide N–H) | 0 (imide lacks N–H) |

| LogP (Predicted) | 2.1 | 3.4 |

| Thermal Stability | Moderate (amide decomposition ~250°C) | High (imide stability >300°C) |

Key Observations:

- Solubility : this compound’s lower LogP vs. 3-chloro-N-phenyl-phthalimide suggests better aqueous compatibility, advantageous for drug delivery.

- Thermal Behavior : The imide’s stability underscores its utility in high-temperature polymer applications, while the amide’s moderate stability aligns with biomedically relevant compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.